molecular formula C14H15N3O3 B11848078 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine CAS No. 1330750-99-6

4-(2-Methyl-8-nitroquinolin-5-yl)morpholine

Cat. No.: B11848078
CAS No.: 1330750-99-6
M. Wt: 273.29 g/mol
InChI Key: WIESUWXKMGHWLW-UHFFFAOYSA-N
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Description

4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a morpholine ring attached to a quinoline core, which is further substituted with a methyl group at the 2-position and a nitro group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylquinoline, which is then nitrated to introduce the nitro group at the 8-position.

    Formation of the Morpholine Ring: The nitrated quinoline derivative is then reacted with morpholine under appropriate conditions to form the final product.

A common synthetic route involves the use of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysts and specific reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The process is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-8-nitroquinolin-5-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methyl-8-nitroquinolin-5-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-8-nitroquinolin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-8-nitroquinoline: Lacks the morpholine ring but shares the quinoline core with similar substitution patterns.

    4-(2-Methylquinolin-5-yl)morpholine: Lacks the nitro group but has a similar structure.

    8-Nitroquinoline: Lacks both the methyl and morpholine groups but retains the nitroquinoline core.

Uniqueness

4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is unique due to the presence of both the morpholine ring and the specific substitution pattern on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-Methyl-8-nitroquinolin-5-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O4. Its structure features a morpholine ring attached to a nitro-substituted quinoline moiety. The presence of the nitro group at position 8 enhances its electrophilic reactivity, which is crucial for its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antiprotozoal Activity : Compounds related to this compound have shown promising in vitro efficacy against Leishmania species, making them potential candidates for antileishmanial agents.
  • Anticancer Potential : The unique structural features of this compound may allow it to interact with various biological targets involved in cancer progression. Initial studies suggest that it may inhibit specific enzymes or receptors implicated in cancer pathways.

The mechanism of action for this compound involves its interaction with various biological macromolecules. Preliminary studies suggest that it may modulate enzyme activity, particularly those involved in inflammation and cancer cell proliferation. For instance, it has been suggested that similar compounds inhibit methionine aminopeptidase type 2 (MetAP2), which plays a role in endothelial cell proliferation and angiogenesis .

Study on Antileishmanial Activity

A study investigating the antileishmanial activity of nitroquinolines found that derivatives similar to this compound demonstrated significant efficacy against Leishmania species. The study utilized various concentrations to establish IC50 values, indicating the compound's potential as a therapeutic agent.

Anticancer Mechanism Exploration

In another study focused on anticancer properties, researchers explored the interaction of nitroquinolines with MetAP2. The findings suggested that these compounds could inhibit cell proliferation in human umbilical vein endothelial cells (HUVEC) with IC50 values below 1 nM for certain derivatives . This highlights the potential of this compound as an anticancer agent.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxy group at position 8Antimicrobial
7-NitroquinolineNitro group at position 7Antibacterial
6-NitroquinoloneNitro group at position 6Antitumor

The unique combination of the morpholine ring and nitro-substituted quinoline framework in this compound may enhance its solubility and bioavailability compared to other similar compounds, influencing its interaction profile with biological targets.

Properties

CAS No.

1330750-99-6

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

4-(2-methyl-8-nitroquinolin-5-yl)morpholine

InChI

InChI=1S/C14H15N3O3/c1-10-2-3-11-12(16-6-8-20-9-7-16)4-5-13(17(18)19)14(11)15-10/h2-5H,6-9H2,1H3

InChI Key

WIESUWXKMGHWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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